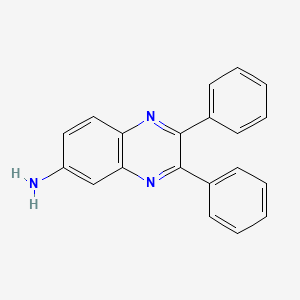

2,3-Diphenylquinoxalin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7466-46-8 |

|---|---|

Molecular Formula |

C20H15N3 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

2,3-diphenylquinoxalin-6-amine |

InChI |

InChI=1S/C20H15N3/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,21H2 |

InChI Key |

SVPKJVZSWCOADM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CC=C4 |

solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Diphenylquinoxalin 6 Amine and Precursors

Synthetic Routes to 2,3-Diphenylquinoxaline (B159395)

The construction of the 2,3-diphenylquinoxaline scaffold is a cornerstone for accessing the target amine. Various synthetic strategies have been developed, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.

Condensation Reactions with 1,2-Phenylenediamines and Benzil (B1666583) Derivatives

The most fundamental and widely employed method for synthesizing 2,3-diphenylquinoxaline is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, such as benzil. sapub.orgpharmacyinfoline.com This reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid. sapub.orgpharmacyinfoline.com The mechanism involves a nucleophilic attack of the diamine on the diketone, followed by cyclodehydration to form the quinoxaline (B1680401) ring.

While effective, traditional methods often require prolonged reaction times of 2 to 12 hours and can result in moderate yields, ranging from 34% to 85%. sapub.org A typical laboratory procedure involves dissolving benzil in warm rectified spirit and adding a solution of o-phenylenediamine in the same solvent. The mixture is then warmed, and upon cooling and addition of water, the product precipitates and can be collected by filtration. pharmacyinfoline.comscribd.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| o-Phenylenediamine | Benzil | Rectified Spirit | Warming for 30 mins | 51% (practical) | |

| o-Phenylenediamine | Benzil | Ethanol | Reflux for 1-1.5 hours | 75% | |

| o-Phenylenediamine | Benzil | Acetic Acid | Reflux for 2 hours | 90% |

Catalytic Approaches in 2,3-Diphenylquinoxaline Synthesis

To enhance the efficiency and sustainability of the synthesis, various catalysts have been investigated. These catalysts often allow for milder reaction conditions, shorter reaction times, and higher yields. A wide array of catalysts have been successfully employed, including:

Lewis Acids: InCl₃, MnCl₂, CuSO₄·5H₂O, Ga(OTf)₃. scielo.org.za

Solid Acids: Montmorillonite K-10, H₆P₂W₁₈O₆₂·24H₂O, SBA-Pr-SO₃H. scielo.org.za

Organocatalysts: Camphorsulfonic acid (CSA) has been shown to be an efficient organocatalyst, enabling the reaction to proceed at room temperature in ethanol with excellent yields. ijrar.org Phenol has also been used as a cheap and efficient catalyst at room temperature. sapub.org

Other Catalysts: Iodine, sulfamic acid, polyaniline-sulfate salt, and silica-supported Preyssler heteropolyacid have also been reported to effectively catalyze the reaction. scielo.org.zasciencepublishinggroup.com

The use of catalysts like bentonite (B74815) clay K-10 can lead to high yields (86%) in a significantly reduced time (20 minutes) in ethanol. Similarly, nanocrystalline titania-based sulfonic acid (TiO₂-Pr-SO₃H) offers a recyclable and eco-friendly option with a 95% yield in just 10 minutes. Ammonium chloride in methanol (B129727) has also been demonstrated as a mild, efficient, and cost-effective catalyst system, providing excellent yields at room temperature. scielo.br

| Catalyst | Solvent | Time | Yield (%) | Reference |

| Bentonite clay K-10 | Ethanol | 20 min | 86 | |

| TiO₂-Pr-SO₃H | Not specified | 10 min | 95 | |

| p-Toluenesulfonic acid (p-TSA) | Ethanol | 8 min (ultrasound) | 97 | |

| Camphorsulfonic acid (CSA) | Ethanol | Not specified | High | ijrar.org |

| Phenol (20 mol%) | Ethanol:Water (7:3) | Not specified | High to excellent | sapub.org |

| NH₄Cl (50 mol%) | Methanol | 20 min | 100 | scielo.br |

Environmentally Benign Synthetic Protocols (Green Chemistry)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing 2,3-diphenylquinoxaline. ijirt.org These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. ijirt.org

Ultrasound-assisted synthesis has emerged as a powerful green technique. ijirt.orgijiset.com The application of ultrasonic waves creates cavitation, which enhances mass transfer and reaction rates, leading to significantly shorter reaction times and high yields under mild conditions. ijirt.org For instance, the synthesis of 2,3-diphenylquinoxaline using ultrasonic irradiation in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst can be completed in just 8 minutes with a remarkable 97% yield. ijiset.comresearchgate.net This method often avoids the need for harmful solvents and minimizes waste. ijiset.com

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Green solvents, such as water, ethanol, and polyethylene (B3416737) glycol (PEG), are increasingly being used as alternatives to hazardous organic solvents. ijirt.orgijiset.comripublication.com The condensation of o-phenylenediamines and 1,2-dicarbonyl compounds has been successfully carried out in green solvents like a mixture of ethanol and water, often in the presence of a green catalyst. sapub.org PEG-400 has been utilized as an eco-friendly reaction medium that is non-toxic, inexpensive, and recyclable. ripublication.com Catalyst-free protocols have also been developed using ethanol as a green solvent under reflux conditions. nih.gov

Precursor Synthesis: 6-Nitro-2,3-diphenylquinoxaline (B1347239)

The synthesis of 2,3-diphenylquinoxalin-6-amine necessitates the preparation of its nitro precursor, 6-nitro-2,3-diphenylquinoxaline. This is typically achieved through the condensation of 4-nitro-o-phenylenediamine (B140028) with benzil. frontiersin.org The reaction is often carried out in ethanol under reflux or in acetic acid. frontiersin.org Catalysts such as phthalic acid or other solid acids can be employed to improve the reaction rate and yield.

An environmentally friendly approach for the synthesis of 6-nitro-2,3-diphenylquinoxaline involves the use of ultrasound. gordon.edu In this method, 4-nitro-o-phenylenediamine and benzil are sonicated in ethanol at room temperature with thiamine (B1217682) (Vitamin B1) as a catalyst. gordon.edu This green chemistry approach utilizes a safe catalyst and avoids hazardous solvents and high energy consumption. gordon.edu

The subsequent reduction of the nitro group in 6-nitro-2,3-diphenylquinoxaline to an amino group yields the target compound, this compound. This reduction can be carried out using reagents such as sodium sulfide (B99878) (Na₂Sₓ) in ethanol under reflux. frontiersin.org Another method involves using a palladium-carbon catalyst with hydrazine (B178648) hydrate (B1144303) in ethanol. ripublication.com

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Product | Reference |

| Benzil | 3,4-Diaminobenzoic acid | Glacial Acetic Acid | Acetic Acid | 2,3-Diphenylquinoxaline-6-carboxylic acid | nih.gov |

| 4-Nitro-o-phenylenediamine | Benzil | Thiamine | Ethanol | 6-Nitro-2,3-diphenylquinoxaline | gordon.edu |

| 6-Nitro-2,3-diphenylquinoxaline | - | Na₂Sₓ | Ethanol | This compound | frontiersin.org |

| 6-Nitro-2,3-diphenylquinoxaline | - | Palladium-carbon, Hydrazine hydrate | Ethanol | This compound | ripublication.com |

Condensation Reactions with Nitrating Agents

The foundational step in synthesizing the precursor for this compound involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. Specifically, 6-nitro-2,3-diphenylquinoxaline is prepared by reacting 4-nitro-o-phenylenediamine with benzil. frontiersin.org The nitro group is introduced as part of the diamine starting material rather than through a separate nitration step on the quinoxaline ring.

One established method involves the condensation of 4-nitro-o-phenylene diamine with benzil in glacial acetic acid, heated under reflux for approximately 8 hours to yield 6-nitro-2,3-diphenyl quinoxaline. frontiersin.org Alternative "green chemistry" approaches have been developed to improve safety and efficiency. gordon.edu One such method employs thiamine (Vitamin B1) as a non-toxic, biocompatible catalyst. gordon.edusmolecule.com This reaction is conducted in ethanol and is accelerated by ultrasound irradiation, significantly reducing the reaction time to one hour at room temperature. gordon.edu

| Method | Reactants | Catalyst/Solvent | Conditions | Product | Ref. |

| Conventional | 4-nitro-o-phenylene diamine, Benzil | Acetic Acid | Reflux, ~8 h | 6-nitro-2,3-diphenyl quinoxaline | frontiersin.org |

| Green Synthesis | 4-nitro-o-phenylenediamine, Benzil | Thiamine, Ethanol | Ultrasound, 1 h, RT | 6-nitro-2,3-diphenylquinoxaline | gordon.edu |

One-Pot Synthetic Strategies

One-pot syntheses provide an efficient route to quinoxaline precursors by combining multiple reaction steps without isolating intermediates. An N-heterocyclic carbene (NHC)-catalyzed one-pot strategy has been developed for synthesizing 2,3-diarylquinoxalines directly from aromatic aldehydes and benzene-1,2-diamines. sorbonne-universite.fr

This tandem process involves three sequential steps within a single reaction vessel:

Benzoin (B196080) Condensation : An NHC catalyst promotes the umpolung (polarity reversal) of an aromatic aldehyde to form an α-hydroxy ketone (benzoin). sorbonne-universite.fr

Oxidation : The resulting benzoin is oxidized in situ to the corresponding 1,2-diketone (benzil) under air, a process also catalyzed by the base DBU. sorbonne-universite.fr

Condensation : The newly formed benzil immediately undergoes a condensation reaction with a benzene-1,2-diamine derivative present in the mixture to form the final 2,3-diarylquinoxaline product. sorbonne-universite.fr

This methodology allows for the synthesis of various substituted quinoxalines in good yields by varying the starting aldehyde and diamine. sorbonne-universite.fr For example, the reaction of benzaldehyde (B42025) with 4-methylbenzene-1,2-diamine under optimized one-pot conditions produced 6-methyl-2,3-diphenylquinoxaline (B3348229) in 85% yield. sorbonne-universite.fr

| Aldehyde | Diamine | Catalyst/Base/Solvent | Product | Yield | Ref. |

| Benzaldehyde | 4-Methylbenzene-1,2-diamine | NHC, DBU, DMF | 6-Methyl-2,3-diphenylquinoxaline | 85% | sorbonne-universite.fr |

| Benzaldehyde | 4-Nitrobenzene-1,2-diamine | NHC, DBU, DMF | 6-Nitro-2,3-diphenylquinoxaline | 72% | sorbonne-universite.fr |

Reductive Amination Strategies for this compound Synthesis

The final and crucial step in producing this compound is the reduction of the nitro group of its precursor, 6-nitro-2,3-diphenylquinoxaline. This transformation is a specific type of reduction rather than a classical reductive amination where an amine reacts with a carbonyl compound. Various reductive methods are employed to achieve this conversion efficiently.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and effective method for the reduction of nitroarenes to aminoarenes. smolecule.comresearchgate.netresearchgate.net For the synthesis of this compound, a common protocol involves dissolving the nitro precursor in ethanol, followed by the addition of a palladium-carbon (10% Pd/C) catalyst. ripublication.com

In this procedure, hydrazine hydrate serves as the hydrogen source in a process known as catalytic transfer hydrogenation. The reaction mixture is heated under reflux for 1.5 hours. After completion, the palladium catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography to afford this compound with a high yield of 90%. ripublication.com

| Precursor | Catalyst | Reducing System | Solvent | Conditions | Product | Yield | Ref. |

| 6-Nitro-2,3-diphenylquinoxaline | 10% Pd/C | Hydrazine Hydrate | Ethanol | Reflux, 1.5 h | This compound | 90% | ripublication.com |

Reduction of Nitro-Substituted Quinoxaline Precursors

Besides catalytic hydrogenation, chemical reducing agents are also employed for the synthesis of this compound from its nitro-substituted precursor. These methods offer alternatives that may be preferable depending on substrate compatibility and available laboratory equipment.

One such method utilizes sodium sulfide (Na₂Sₓ) as the reducing agent. The reaction involves refluxing 6-nitro-2,3-diphenylquinoxaline with sodium sulfide in ethanol for 12 hours. frontiersin.org Following the reaction, the mixture is cooled and poured into water, and the product is extracted with ethyl acetate. This procedure effectively furnishes the desired 2,3-diphenylquinoxaline-6-amine. frontiersin.org Other reagents, such as tin(II) chloride (SnCl₂·2H₂O), are also known to be effective for the reduction of nitroquinoxalines. smolecule.com

| Precursor | Reducing Agent | Solvent | Conditions | Product | Ref. |

| 6-Nitro-2,3-diphenylquinoxaline | Sodium Sulfide (Na₂Sₓ) | Ethanol | Reflux, 12 h | This compound | frontiersin.org |

| 6-Nitro-2,3-diphenylquinoxaline | Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol | Reflux | This compound | smolecule.com |

Derivatization and Functionalization Strategies for 2,3 Diphenylquinoxalin 6 Amine

Amine Group Functionalization

The primary amine group at the 6-position of the 2,3-diphenylquinoxaline (B159395) core is a key site for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations.

The nucleophilic nature of the 6-amino group facilitates reactions with various acylating agents to form stable amide and urea derivatives. A focused library of 2,3-substituted-6-aminoquinoxaline analogs has been synthesized to explore their biological activities. nih.gov In these syntheses, the amino group was functionalized using reagents such as acetyl chloride and phenylisocyanate. nih.gov

Reaction of 2,3-substituted-6-aminoquinoxaline analogs with acetyl chloride leads to the formation of the corresponding N-acetylated compounds. nih.gov Similarly, treatment with phenylisocyanate yields phenylurea derivatives. nih.gov These reactions are typically straightforward and provide a reliable method for modifying the electronic properties of the amine substituent. nih.gov

| Reactant | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| 2,3-Diphenylquinoxalin-6-amine | Acetyl Chloride | Amide (Acetamide) | nih.gov |

| This compound | Phenylisocyanate | Urea (Phenylurea) | nih.gov |

| This compound | Tosyl Chloride | Sulfonamide (Tolylsulfonamide) | nih.gov |

The amine group of this compound primarily acts as a nucleophile, reacting with various electrophilic species. For instance, the 6-amino group has been reacted with isothiocyanates to generate the corresponding quinoxalinylthiourea analogs. nih.gov This reaction expands the range of functional groups that can be appended to the quinoxaline (B1680401) core, introducing the thiourea moiety which can significantly alter the molecule's chemical properties and potential for biological interactions. nih.gov

Quinoxaline Ring System Modifications

Modifications to the heterocyclic quinoxaline ring and its phenyl substituents provide another avenue for creating diverse chemical libraries. These changes can involve altering the substituents at positions 2 and 3, functionalizing other aromatic sites on the quinoxaline core, or employing advanced catalytic methods to forge new bonds.

Beyond the amine group, the quinoxaline scaffold can be functionalized at various positions on the aromatic ring. A key strategy involves introducing functional groups at the 6-position prior to or as an alternative to the amine. One such method is the reaction of 2,3-diphenylquinoxaline with chlorosulfonic acid to produce 2,3-diphenylquinoxaline-6-sulfonyl chloride. ijidd.com This intermediate can then be reacted with ammonia or other amines to yield a series of sulfonamide derivatives. ijidd.com

Another approach involves starting with a precursor that already contains a desired functional group, such as 3,4-diaminobenzoic acid. Condensation of this diamine with benzil (B1666583) yields 2,3-diphenylquinoxaline-6-carboxylic acid. nih.gov This carboxylic acid serves as a handle for further derivatization, for example, through esterification followed by reaction with hydrazine (B178648) to form a carbohydrazide, which can then be converted into various acylhydrazone hybrids. nih.gov

Additionally, functionalization can be achieved starting from a methyl group at the 6-position. The synthesis of 6-methyl-2,3-diphenylquinoxaline (B3348229) has been reported, which can then undergo free-radical bromination using N-bromosuccinimide (NBS) to form 6-bromomethyl-2,3-diphenylquinoxaline. vixra.org This brominated intermediate is a versatile precursor for introducing other functionalities via nucleophilic substitution or for use in reactions like the Wittig reaction to form vinyl-capped derivatives. vixra.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they have been successfully applied to the quinoxaline system. The Buchwald-Hartwig amination, in particular, is a key method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org

This reaction has been employed to synthesize a series of donor-acceptor-donor (D-A-D) based quinoxaline derivatives. rsc.org In this context, a halogenated 2,3-diphenylquinoxaline (e.g., 6-bromo-2,3-diphenylquinoxaline) is coupled with various diaryl or heterocyclic amines in the presence of a palladium catalyst and a suitable ligand. rsc.orgresearchgate.net This method allows for the direct attachment of complex amine structures to the quinoxaline core, which is instrumental in developing materials with specific optoelectronic properties. rsc.org The Buchwald-Hartwig reaction is valued for its broad substrate scope and tolerance of various functional groups, making it a superior alternative to harsher, traditional methods for C-N bond formation. wikipedia.org The choice of palladium source, ligand, and base can significantly influence the outcome of these couplings. beilstein-journals.org

| Quinoxaline Precursor | Coupling Partner (Amine) | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| 6-Bromo-2,3-diphenylquinoxaline | Diaryl Amines | Buchwald-Hartwig Amination | Synthesis of D-A-D type emissive materials | rsc.org |

| 6-Bromo-2,3-diphenylquinoxaline | Heterocyclic Amines (e.g., Carbazole) | Buchwald-Hartwig Amination | Tuning of electrochemical and photophysical properties | rsc.orgresearchgate.net |

| Aryl Halide | Primary or Secondary Amine | General Buchwald-Hartwig Amination | Facile synthesis of aryl amines with broad scope | wikipedia.orgorganic-chemistry.org |

Formation of Hybrid and Fused Ring Systems

The 6-amino group of this compound serves as a versatile handle for the construction of hybrid molecules and the annulation of additional heterocyclic rings, leading to extended π-conjugated systems with potentially novel properties.

One common strategy involves the condensation of the amino group with suitable bifunctional reagents to form new heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a fused pyrimidine ring, resulting in a pyrimido[4,5-g]quinoxaline system. Similarly, established reactions for the synthesis of fused nitrogen-containing heterocycles can be adapted. For example, a Skraup-type reaction with glycerol and an oxidizing agent could, in principle, yield a quinolino[6,5-g]quinoxaline. uomustansiriyah.edu.iq

Furthermore, the amino group can be diazotized and subsequently converted into other functionalities that can participate in cyclization reactions. For example, conversion to an azide followed by an intramolecular C-H amination could provide a route to fused triazole systems.

Table 2: Potential Reactions for the Formation of Fused Ring Systems

| Reaction Type | Reagent(s) | Fused Ring System |

| Pyrimidine Annulation | Diethyl malonate, Sodium ethoxide | Pyrimido[4,5-g]quinoxaline |

| Imidazole Annulation | α-Haloketone, followed by cyclization | Imidazo[4,5-g]quinoxaline |

| Pyrazine (B50134) Annulation | α-Diketone (e.g., benzil) | Pyrazino[2,3-g]quinoxaline |

| Quinoline (B57606) Annulation (Skraup) | Glycerol, Sulfuric acid, Oxidizing agent | Quinolino[6,5-g]quinoxaline |

| Triazole Annulation | Sodium nitrite/HCl, then Sodium azide | Triazolo[4,5-g]quinoxaline |

The synthesis of such fused systems from this compound would significantly expand the library of quinoxaline-based materials, offering opportunities to fine-tune their electronic and optical properties for applications in organic electronics and sensor technology. researchgate.netrsc.org The extensive π-conjugation in these fused systems is expected to lead to red-shifted absorption and emission spectra, a desirable feature for various optoelectronic applications.

Advanced Research Applications of 2,3 Diphenylquinoxalin 6 Amine and Its Derivatives

Materials Science and Optoelectronic Applications

The unique electronic properties of the 2,3-diphenylquinoxaline (B159395) core, characterized by its electron-deficient nature, make it a valuable building block in the design of advanced functional materials. When combined with electron-donating amine groups, particularly at the 6-position, the resulting 2,3-diphenylquinoxalin-6-amine scaffold and its derivatives exhibit significant potential across a range of materials science and optoelectronic applications. These applications leverage the tunable intramolecular charge transfer (ICT) characteristics, high thermal stability, and versatile electrochemical behavior inherent to this class of compounds.

Organic Semiconductor Development

Quinoxaline (B1680401) derivatives are recognized as useful n-type building blocks, possessing high electron affinity and good thermal stability, which are crucial for stable and efficient organic electronic devices. The this compound framework has been instrumental in developing ambipolar materials, which can transport both holes and electrons. This dual-charge transport capability is highly desirable for simplifying the architecture of organic field-effect transistors (OFETs).

Research into donor-acceptor (D-A) type molecules based on this scaffold has shown that linking different amine donors to the quinoxaline acceptor core allows for the tuning of electrochemical properties. This tuning results in lower band gaps and HOMO-LUMO energy levels comparable to other reported ambipolar materials, making them suitable for use as solid-state emitters and ambipolar charge transport materials in various optoelectronic devices. For instance, new quinoxaline-based derivatives have been synthesized and incorporated as the active semiconductor layer in top-contact/bottom-gate OTFTs. The performance of these devices is heavily dependent on the molecular structure and the method used for thin-film fabrication, such as solution-shearing or vacuum deposition. The inherent properties of these materials, such as electron mobility and charge carrier injection, are critical factors that are actively being optimized through molecular design.

| Derivative Type | Key Property | Device Application | Relevant Finding |

|---|---|---|---|

| Diarylamine Quinoxalines | Ambipolar Nature | Optoelectronic Devices | Tunable electrochemical properties with lower band gaps. |

| 2,3-di(thiophen-2-yl)quinoxaline Amines | Ambipolar Charge Transport | Organic Electronics | Exhibits intramolecular charge transfer, making it suitable as a solid-state emitter. |

| Vinyl Benzaldehyde (B42025) Quinoxaline | n-type building block | Multilayer OLEDs | High electron affinity and good thermal stability. |

| Functionalized Phenylquinoxalines | Organic Semiconductor | Organic Thin-Film Transistors (OTFTs) | Device performance is influenced by thin-film deposition method (solution-shearing vs. vacuum deposition). |

Electroluminescent Material Exploration

The phenomenon of electroluminescence (EL), an electrically driven emission process, is the foundation of organic light-emitting diodes (OLEDs). It arises from the radiative decay of excitons formed by the recombination of electrons and holes injected into an emissive layer. Derivatives of 2,3-diphenylquinoxaline have been successfully incorporated into small molecules that serve as electron transport materials in multilayer OLEDs. Their high electron affinity and thermal stability are advantageous for achieving high external quantum efficiency (EQE).

For example, a vinyl benzaldehyde-containing quinoxaline derivative was synthesized and shown to exhibit green emission, demonstrating its potential as an emissive material. Furthermore, iridium(III) complexes featuring 2,3-diphenylquinoxaline derivative ligands have been investigated as deep-red phosphorescent emitters for specialized OLED applications. The strategic placement of substituents, such as fluorine atoms, on the quinoxaline core can significantly affect the photophysical, electrochemical, and electroluminescent properties of these metal-organic complexes. In one study, an OLED device using such a complex as the emitter achieved a maximum luminance of 20,676 cd/m², a current efficiency of 14.0 cd/A, and an external quantum efficiency of 17.8%, highlighting the potential of these materials in high-performance lighting and display technologies.

| Performance Metric | Value |

|---|---|

| Maximum Luminance | 20,676 cd/m² |

| Maximum Current Efficiency | 14.0 cd/A |

| Maximum Power Efficiency | 12.0 lm/W |

| Maximum External Quantum Efficiency (EQE) | 17.8% |

Organic Photovoltaic Device Integration

In the field of renewable energy, 2,3-diphenylquinoxaline derivatives are being explored for their use in dye-sensitized solar cells (DSSCs), a type of organic photovoltaic device. In the typical architecture of a DSSC, an organic dye acts as a sensitizer, absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO2). The molecular structure of these dyes often consists of a donor (D), a π-conjugated spacer, and an acceptor (A) unit (D-π-A).

Quinoxaline derivatives, with their electron-accepting nature, have been incorporated as part of the acceptor or π-spacer system in novel organic dyes. For instance, metal-free organic dyes containing a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit as a π-spacer have been synthesized and applied in DSSCs. These dyes exhibit a broad photoresponse, with some absorption edges extending to 800 nm. Under standard AM 1.5 solar illumination, a DSSC sensitized with one such dye achieved a power conversion efficiency of 7.12%, indicating that rigid, quinoxaline-based organic dyes are promising candidates for efficient solar energy conversion. The performance of these DSSCs is significantly influenced by the choice of electron donors and the presence of other electron-rich or electron-withdrawing units within the dye's molecular structure.

Design of Emissive Materials and Dyes

The design of novel emissive materials and dyes is a cornerstone of optoelectronics research. The this compound structure serves as an excellent platform for creating donor-acceptor (D-A) compounds, where the amine group acts as the electron donor and the quinoxaline core functions as the electron acceptor. This arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the photophysical properties of these molecules.

By chemically modifying the amine donor attached to the 2,3-diphenylquinoxaline core, researchers can precisely tune the electronic and optical properties of the resulting dyes. A series of D-A-D based quinoxaline diarylamine and heterocyclic amine derivatives have been synthesized, demonstrating emissions that span from blue to yellow in both solution and solid-state films. The variation in the peripheral amine groups directly influences the ICT and, consequently, the emission color.

Similarly, 2,3-di(thiophen-2-yl)quinoxaline amine derivatives have been developed as yellow-blue fluorescent materials. The absorption spectra of these compounds show a clear ICT transition, and they emit light in the 465 to 566 nm range. The development of blue-orange light-emitting materials has also been pursued using this versatile chemical scaffold.

| Derivative Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Emission Color Range |

|---|---|---|---|

| Quinoxaline Diarylamine Derivatives | - | - | Blue to Yellow |

| 2,3-di(thiophen-2-yl)quinoxaline Amines | 390 - 461 | 465 - 566 | Yellow-Blue |

| Pyridopyrazino[2,3-b]indole Derivatives | 394 - 449 | 477 - 582 | Blue-Orange |

A significant challenge in the development of solid-state emitters is aggregation-caused quenching (ACQ), where molecules lose their emissive properties when closely packed. An opposite and highly desirable phenomenon is aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents.

Certain derivatives of this compound have been shown to exhibit striking AIE activity. These molecules display intense solid-state emission, a property attributed to the formation of nanoaggregates in solvent mixtures with a high water fraction (e.g., above 50%). The underlying mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels, leading to enhanced fluorescence. The presence of strong solid-state emission combined with AIE activity makes these quinoxaline derivatives particularly promising for applications requiring bright and stable solid-state emitters, such as in OLEDs and chemical sensors.

Chemosensor Development

The unique fluorescent properties of the 2,3-diphenylquinoxaline scaffold make it a promising candidate for the development of highly sensitive chemosensors. mdpi.com These sensors can detect specific analytes through changes in their optical properties, such as fluorescence intensity.

A notable application is the development of a nanoprobe for the selective detection of adenine (B156593) in aqueous solutions using 2,3-diphenyl quinoxaline (DPQ). semanticscholar.org Researchers synthesized DPQ nanoparticles which demonstrated an ability to detect adenine through a fluorescence quenching mechanism. semanticscholar.org This method was successfully applied to the detection of adenine in biological serum samples, highlighting its practical utility. semanticscholar.org

Furthermore, derivatives like 2,3-biphenyl quinoxaline 6-amine have been utilized as highly efficient "turn-on" fluorescent sensors for determining the presence of water in organic solvents. researchgate.net The fluorescence intensity of this compound, which is typically reduced in the presence of other substances, is significantly enhanced by the addition of water, allowing for the detection of trace amounts. researchgate.net The broader class of aminoquinoxalines has also been shown to function as dual colorimetric and fluorescent sensors for pH measurements in aqueous media, demonstrating the versatility of this chemical family in sensor applications. mdpi.com

Theoretical and Computational Investigations

To unlock the full potential of this compound and its derivatives, researchers rely heavily on theoretical and computational methods. These in silico studies provide deep insights into the molecular structure, electronic properties, and reactivity, guiding the design of new materials for specific applications. researchgate.netnih.govnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netcolab.ws It is widely employed to predict the geometries, electronic properties, and reactivity of quinoxaline derivatives. researchgate.netcolab.wsd-nb.info

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energy levels is known as the HOMO-LUMO energy gap (ΔE), a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller energy gap generally implies higher reactivity. nih.gov

DFT calculations have been performed on various 2,3-diphenylquinoxaline derivatives to determine these key electronic parameters. For instance, studies on D–A–D–A (Donor-Acceptor-Donor-Acceptor) type molecules designed for organic solar cells have shown that the specific structure significantly influences the HOMO and LUMO energy levels. The distribution of these orbitals and a narrow energy gap are indicative of good semiconducting properties. researchgate.netd-nb.info

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 6* | -5.60 | -3.04 | 2.56 |

| Derivative 7** | -5.83 | -3.16 | 2.67 |

Derivative 6: 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid d-nb.info Derivative 7: 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid d-nb.info

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. wikipedia.orgfaccts.de It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org By calculating the Fukui function, one can predict the regions of a molecule that are most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated). faccts.denih.gov This tool has been applied to quinoxaline and its derivatives to provide valuable information about their chemical activity, guiding further functionalization and application. chemicaljournals.comresearchgate.net

Beyond the HOMO-LUMO gap, DFT calculations can determine a range of global quantum chemical parameters that describe a molecule's reactivity and stability. irjweb.com These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as (I - A) / 2. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. nih.govirjweb.com

These parameters have been calculated for various 2,3-diphenylquinoxaline derivatives to assess their potential in applications like organic electronics and corrosion inhibition. d-nb.inforesearchgate.net

| Compound Derivative | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) |

|---|---|---|---|

| Derivative 6* | 6.20 | 4.11 | 1.045 |

| Derivative 7** | 6.45 | 4.25 | 1.10 |

*Note: Values derived from HOMO/LUMO energies presented in the source. d-nb.info

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This computational method allows researchers to observe how quinoxaline derivatives behave and interact with their environment, such as a solvent or a material surface.

MD simulations have been used to investigate the interaction of 2,3-diphenylquinoxaline with biological targets like aromatase receptors in cancer research. researchgate.net In materials science, MD simulations have been crucial in evaluating the potential of quinoxaline derivatives as corrosion inhibitors. For example, simulations of a fluorinated diphenyl-quinoxaline on an iron surface confirmed strong and stable binding, elucidating its mechanism of protection. researchgate.net These simulations provide critical insights into adsorption processes and the stability of protective films formed by such inhibitor molecules. researchgate.net

Photophysical Property Modeling (Absorption, Emission, Solvatochromism)

The photophysical properties of 2,3-diphenylquinoxaline-6-amine and its derivatives are a subject of significant research, largely driven by their potential in optoelectronic applications. Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), has been instrumental in understanding their absorption and emission characteristics.

Derivatives of 2,3-diphenylquinoxaline often exhibit intramolecular charge transfer (ICT) transitions, a key feature for their photophysical behavior. rsc.org This is particularly evident in donor-acceptor-donor (D-A-D) structured molecules, where the quinoxaline core acts as the acceptor and amine groups function as donors. These ICT transitions result in broad absorption bands and influence the emission wavelengths, which can range from blue to yellow. rsc.org The nature of the peripheral amine groups and the polarity of the solvent play a crucial role in modulating these properties. rsc.org

For instance, studies on dipeptides containing a 2,3-diphenylquinoxaline-6-yl moiety have shown that their emission is strongly dependent on temperature. nih.gov At ambient temperatures, fluorescence is the dominant process, while at 77 K, phosphorescence prevails. nih.gov This behavior is attributed to the existence of multiple excited-state conformations that can interconvert. nih.gov

Furthermore, some amine derivatives of 2,3-diphenylquinoxaline exhibit aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive in solution but become highly luminescent in an aggregated state. rsc.org This is often observed in solvent mixtures like THF/water, where nanoaggregates form at high water fractions. rsc.org

The following table summarizes key photophysical data for some 2,3-diphenylquinoxaline derivatives:

| Compound/Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvatochromism | Reference |

| Diarylamine/heterocyclic amine derivatives | Varies | 465-566 (yellow-blue region) | Influenced by solvent polarity | researchgate.net |

| Indoloquinoxaline derivatives | Varies | 580-648 (in solution), 672-700 (in neat solid films) | Not specified | researchgate.net |

| 2,3-Diphenylquinoxaline (thin film) | Not specified | Strong emission | Not applicable | researchgate.net |

| Dipeptide with 2,3-diphenylquinoxaline-6-yl | Not specified | 403 (room temp), 570 (363 K) | Temperature-dependent | nih.gov |

Electrochemical Property Prediction

The electrochemical properties of 2,3-diphenylquinoxaline-6-amine and its derivatives are critical for their application in electronic devices. Computational methods, alongside experimental techniques like cyclic voltammetry, are employed to predict and understand their redox behavior and energy levels.

The introduction of different amine groups to the 2,3-diphenylquinoxaline core can effectively tune the electrochemical properties, often resulting in lower band gaps. rsc.org Theoretical calculations, such as DFT, are used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net These frontier molecular orbitals are crucial in determining the electron-donating and electron-accepting capabilities of the molecules.

For ambipolar materials, which can transport both holes and electrons, specific HOMO and LUMO energy levels are desirable. Research has shown that certain 2,3-diphenylquinoxaline derivatives possess HOMO and LUMO levels that make them suitable for use as ambipolar materials in optoelectronic devices. rsc.org For example, some derivatives have been found to have relatively low-lying LUMO levels, in the range of -3.29 to -3.43 eV. researchgate.net

The table below presents calculated electrochemical data for representative 2,3-diphenylquinoxaline derivatives:

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.60 | -3.04 | 2.56 | researchgate.net |

| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.83 | -3.16 | 2.67 | researchgate.net |

| Indoloquinoxaline derivatives | Not specified | -3.29 to -3.43 | Not specified | researchgate.net |

Thermal Property Modeling

The thermal stability of materials is a crucial factor for their practical application, especially in electronic devices that can generate heat during operation. The thermal properties of 2,3-diphenylquinoxaline derivatives are often evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Studies have shown that 2,3-diphenylquinoxaline derivatives generally possess good thermal stability. rsc.org TGA is used to determine the decomposition temperature, which is the temperature at which the material starts to degrade. For many quinoxaline derivatives, this temperature is high, indicating that they can withstand a wide range of operating temperatures. For example, some pyrazoloquinoline derivatives, which share a similar heterocyclic core, have been found to have decomposition temperatures above 300 °C. mdpi.com

DSC is employed to identify phase transitions, such as melting points and glass transitions. mdpi.com The melting range for a series of pyrazoloquinoline derivatives was found to be between 160 °C and 210 °C. mdpi.com Such data is important for understanding the processing conditions and the morphological stability of thin films made from these materials.

The following table provides a summary of the thermal properties of some quinoxaline-related compounds:

| Compound/Derivative | Decomposition Temperature (TGA) | Melting Point (DSC) | Reference |

| Pyrazoloquinoline derivatives | > 300 °C | 160-210 °C | mdpi.com |

| Amlodipine besylate (for comparison of techniques) | Starts at 202 °C | 207 °C (with decomposition) | researchgate.net |

Studies in Biological Research Paradigms

Investigation of Molecular Target Interactions

The 2,3-diphenylquinoxaline scaffold has been identified as a promising framework for the design of molecules that can interact with specific biological targets. Molecular docking studies are a key computational tool used to predict and analyze these interactions at a molecular level.

One area of investigation has been the potential of 2,3-diphenylquinoxaline derivatives as inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov Molecular docking studies have been performed to understand the binding of these derivatives to the colchicine (B1669291) binding site of β-tubulin. nih.gov These studies have suggested that substitutions on the 2,3-diphenylquinoxaline core can significantly influence binding affinity. For example, it has been shown that compounds with electron-donating groups at positions 2 and 3, and electron-withdrawing groups at position 6, are predicted to be the most active tubulin inhibitors. nih.gov

Another important target that has been explored is the c-Met kinase, a receptor tyrosine kinase that is often dysregulated in cancer. vensel.orgresearchgate.net In-silico screening of designed 2,3-diphenylquinoxaline derivatives has been conducted to evaluate their binding to the c-Met tyrosine kinase. vensel.orgresearchgate.net These studies have shown that the derivatives can interact well with the protein's active site. Structure-activity relationship (SAR) studies based on docking results have indicated that the presence of an electron-withdrawing substitution on the benzilidine phenyl ring of the quinoxaline can improve the binding interaction. vensel.org

The table below summarizes the findings from molecular docking studies of 2,3-diphenylquinoxaline derivatives with their respective biological targets.

| Derivative Series | Biological Target | Key Findings from Docking Studies | Reference |

| 2,3-Diphenylquinoxalines | β-tubulin (colchicine binding site) | Electron-donating groups at positions 2 and 3, and electron-withdrawing groups at position 6 enhance activity. | nih.gov |

| Designed 2,3-diphenylquinoxaline derivatives | c-Met tyrosine kinase | Good binding energies observed; electron-withdrawing groups on the benzilidine phenyl ring improve interaction. | vensel.orgresearchgate.net |

| Novel quinoxaline derivatives | c-Met kinase | Quinoxaline moiety located in the hinge region of the ATP pocket. | lookchem.com |

Exploration of Biological Regulatory Pathway Modulation

Computational studies have begun to shed light on the potential of 2,3-diphenylquinoxaline derivatives to modulate biological regulatory pathways. While direct experimental evidence is still emerging, in-silico analyses have pointed towards interesting possibilities.

One such study has computationally associated a derivative of 2,3-diphenylquinoxaline-6-carboxylic acid with hypoxia-related pathways. researchgate.net Specifically, a link to HIF-1α (Hypoxia-inducible factor 1-alpha) signaling has been suggested. researchgate.net The HIF-1α pathway is a critical regulator of cellular response to low oxygen conditions and is implicated in various physiological and pathological processes, including cancer. The study suggests a potential for this class of compounds to influence the expression and activity of proteins regulated by HIF-1α. researchgate.net

It is important to note that these findings are based on computational predictions and serve as a foundation for further experimental validation. The precise mechanisms by which 2,3-diphenylquinoxaline-6-amine and its derivatives might modulate such pathways are yet to be fully elucidated.

Enzyme Activity Modulation Studies (e.g., α-glucosidase inhibition)

Derivatives of 2,3-diphenylquinoxaline have been investigated for their ability to modulate the activity of specific enzymes, with a notable focus on α-glucosidase. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus, as it can delay carbohydrate digestion and reduce postprandial hyperglycemia.

A series of novel diphenylquinoxaline-6-carbohydrazide hybrids have been designed and synthesized as potential α-glucosidase inhibitors. nih.govd-nb.info In vitro screening of these compounds revealed that many of them exhibit good inhibitory activity against α-glucosidase, with IC50 values significantly lower than that of the standard drug, acarbose. nih.govd-nb.info

The most potent derivative from this series, which features a 3-fluorophenyl moiety, was subjected to kinetic studies to determine its mechanism of inhibition. nih.gov The results showed a competitive type of inhibition, indicating that the compound competes with the substrate for binding to the active site of the enzyme. nih.gov This finding is supported by molecular docking studies, which have shown that the most potent derivatives can occupy the binding pocket of the enzyme through favorable interactions with key amino acid residues. nih.gov

The following table presents the α-glucosidase inhibitory activity of some diphenylquinoxaline-6-carbohydrazide hybrids:

| Compound | R group on hydrazone | IC50 (µM) | Reference |

| 7a | Phenyl | 154.8 ± 3.0 | nih.gov |

| 7b | 2-Hydroxyphenyl | 175.0 ± 5.9 | nih.gov |

| 7e | 3-Fluorophenyl | 110.6 ± 6.0 | nih.gov |

| 7o | 4-(Dimethylamino)phenyl | 145.4 ± 5.0 | nih.gov |

| Acarbose (standard) | - | 750.0 ± 10.5 | nih.gov |

Cyclophilin J (CyPJ) PPIase Inhibition Studies

Cyclophilin J (CyPJ), a member of the cyclophilin family of proteins, possesses peptidylprolyl cis-trans isomerase (PPIase) activity. nih.govnih.gov Elevated levels of CyPJ have been observed in hepatocellular carcinoma (HCC), where it promotes tumor growth. nih.govnih.gov This makes CyPJ a potential therapeutic target for HCC, and its inhibition can suppress tumor progression. nih.govnih.gov

In the search for novel, non-peptidic small molecule inhibitors of CyPJ, computer-aided virtual screening and subsequent in vitro analysis identified several promising compounds. nih.gov Among a selection of potential inhibitors, 13 compounds demonstrated notable inhibition of CyPJ's PPIase activity, with IC50 values in the range of 5 to 20 μM. nih.govresearchgate.net One of the most promising initial hits was a compound designated ZX-J-19, which features a quinoxaline nucleus. nih.govnih.gov

This led to the synthesis and evaluation of 22 derivatives of 2,3-substituted quinoxaline-6-amine to optimize the antitumor activity. nih.govresearchgate.net These derivatives were tested for their ability to inhibit the growth of HCC cells. nih.gov The research highlighted that two derivatives, in particular, ZX-J-19j and ZX-J-19l, showed remarkable potency in inhibiting tumor cell growth. nih.govnih.gov Their efficacy was comparable to the well-known immunosuppressive drug and cyclophilin inhibitor, Cyclosporine A (CsA), and significantly stronger than the common chemotherapy agent 5-fluorouracil. nih.govnih.gov Specifically, ZX-J-19j and ZX-J-19l exhibited potent inhibitory effects on SK-HEP1 cells with low IC50 values. nih.gov

Table 1: Inhibitory Activity of Selected this compound Derivatives on SK-HEP1 cells

| Compound | IC50 (μM) |

|---|---|

| ZX-J-19j | 6.725 |

| ZX-J-19l | 3.512 |

Data sourced from research on CyPJ PPIase inhibitors derived from 2,3-Quinoxaline-6-Amine. nih.gov

These findings underscore the potential of this compound derivatives as lead compounds for the development of novel CyPJ-based antitumor therapies. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, SAR studies have focused on understanding how chemical modifications at various positions on the quinoxaline core influence their biological activity, particularly their antiproliferative effects. nih.govresearchgate.net

Research has involved the creation of a focused library of analogs with substitutions at the 2, 3, and 6-positions of the quinoxaline scaffold. nih.gov Variations at the 2 and 3-positions have included methyl, furan (B31954), thiophene, and phenyl groups. nih.gov The 6-amino group has been functionalized with moieties such as acetyl, phenylurea, and tolylsulfonamide. nih.gov

Key findings from these SAR studies indicate:

Substitutions at the 2,3-positions: The nature of the substituent groups at these positions is critical. Studies revealed that furan substitutions at the 2,3-positions resulted in superior growth inhibitory activity compared to other groups. nih.gov

Modifications at the 6-position: The functionality at this position significantly impacts activity. For instance, a sulfonamide substitution at the 6-position was found to be unsuitable for growth inhibitory activity. nih.gov

Influence of Phenyl Type Derivatives: In the context of CyPJ inhibition, four derivatives belonging to the phenyl type of 2,3-substituted quinoxaline-6-amine demonstrated significant inhibitory effects on the growth of HCC cells. nih.gov This suggests that the presence of phenyl groups at the 2 and 3-positions is a favorable feature for this specific biological target.

The screening of these synthesized libraries against various cancer cell lines has led to the identification of compounds with low micromolar potency. nih.govresearchgate.net For example, a bisfuranylquinoxalineurea analog was identified as a potent antiproliferative agent. nih.govresearchgate.net These studies highlight that the quinoxaline core is a privileged scaffold, and systematic modifications can lead to the discovery of potent and selective therapeutic agents. nih.govresearchgate.net

Table 2: Summary of Key SAR Findings for 2,3-Substituted Quinoxalin-6-amine Analogs

| Position of Substitution | Favorable Substituents for Antiproliferative Activity | Unfavorable Substituents |

|---|---|---|

| 2,3-positions | Furan, Phenyl | - |

| 6-position (Amine) | Acetyl, Phenylurea | Tolylsulfonamide |

This table summarizes general trends observed in SAR studies. nih.gov

Applications in Corrosion Inhibition Research

Quinoxaline derivatives, including 2,3-diphenylquinoxaline, have demonstrated significant potential as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net The efficacy of these compounds stems from their molecular structure, which facilitates their adsorption onto the metal surface, forming a protective barrier that mitigates corrosion. pcbiochemres.comresearchgate.net

The mechanism of inhibition involves the interaction of the quinoxaline molecule with the metal surface. Key structural features that contribute to this are:

Heteroatoms: The presence of nitrogen atoms in the quinoxaline ring. researchgate.net

π-Electrons: The delocalized π-electrons in the aromatic system. researchgate.netpcbiochemres.com

Planar Geometry: The planar structure of the molecule allows for effective surface coverage. pcbiochemres.com

These features enable the inhibitor molecules to adsorb onto the steel surface through a combination of physisorption (electrostatic interactions) and chemisorption (sharing or transfer of charge from the inhibitor to the metal surface). The presence of multiple phenyl rings, as in 2,3-diphenylquinoxaline, can further enhance adsorption by providing additional sites for interaction with the metal. pcbiochemres.com

Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to understand the inhibition mechanism at a molecular level. pcbiochemres.comresearchgate.net For instance, studies on 6,7-Difluoro-2,3-diphenylquinoxaline, a derivative of the parent compound, revealed strong chemisorption on the iron surface with high adsorption energy. pcbiochemres.comresearchgate.net Electrochemical studies, such as potentiodynamic polarization, have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm model. researchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

For 2,3-diphenylquinoxaline (B159395) , the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the aromatic protons. The protons on the quinoxaline (B1680401) ring generally appear as multiplets in the downfield region. For instance, a reported ¹H NMR spectrum of 2,3-diphenylquinoxaline in CDCl₃ showed multiplets at approximately δ 8.21-8.17 ppm and δ 7.80-7.75 ppm. The protons of the two phenyl substituents typically resonate as a multiplet in the range of δ 7.54-7.31 ppm. slideshare.net

The ¹³C NMR spectrum of 2,3-diphenylquinoxaline in CDCl₃ reveals signals for all the carbon atoms in the molecule. The carbons of the quinoxaline core and the phenyl rings appear in the aromatic region (δ 120-160 ppm). Key signals for the parent compound have been reported at δ 153.61, 141.37, 139.21, 130.09, 129.97, 129.34, 128.94, and 128.41 ppm. slideshare.net

For 2,3-diphenylquinoxalin-6-amine , the introduction of an amino group at the 6-position would be expected to cause a significant upfield shift for the protons and carbons on the quinoxaline ring, particularly for the proton at position 5 and 7, due to the electron-donating nature of the amino group. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Table 1: Representative ¹H and ¹³C NMR Data for 2,3-Diphenylquinoxaline.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 8.21-8.17 (m) | Quinoxaline protons |

| 7.80-7.75 (m) | Quinoxaline protons | |

| 7.54-7.31 (m) | Phenyl protons | |

| ¹³C | 153.61, 141.37, 139.21 | Quaternary carbons |

| 130.09, 129.97, 129.34, 128.94, 128.41 | Aromatic CH carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 2,3-diphenylquinoxaline exhibits characteristic absorption bands corresponding to its aromatic nature. These include C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic and heterocyclic rings, which appear in the 1600-1400 cm⁻¹ region.

For This compound , the most significant additional feature in the FT-IR spectrum would be the N-H stretching vibrations of the primary amine group. Primary amines typically show two distinct bands in the region of 3500-3200 cm⁻¹ due to symmetric and asymmetric stretching modes. wpmucdn.com Furthermore, an N-H bending vibration would be expected around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Table 2: Expected FT-IR Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3200 |

| Aromatic C-H Stretch | > 3000 |

| N-H Bend | 1650 - 1580 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| Aromatic C-N Stretch | 1335 - 1250 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2,3-diphenylquinoxaline , the electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 282, which corresponds to its molecular weight. rsc.org

For This compound , the molecular formula is C₂₀H₁₅N₃, which gives a theoretical exact mass of approximately 297.1266 g/mol . Therefore, in its mass spectrum, the molecular ion peak would be expected at m/z 297. High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. While specific experimental MS or HRMS data for this compound was not found, HRMS analysis of related quinoxaline derivatives has been reported, demonstrating its utility in confirming their chemical formulas. researchgate.net

Table 3: Predicted and Known Mass Spectrometry Data.

| Compound | Molecular Formula | Theoretical Exact Mass ( g/mol ) | Expected m/z (M⁺) |

| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 282.1157 | 282 |

| This compound | C₂₀H₁₅N₃ | 297.1266 | 297 |

Note: The m/z for 2,3-diphenylquinoxaline is based on experimental data. rsc.org The data for this compound is predicted based on its chemical formula.

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the parent compound, 2,3-diphenylquinoxaline , has been determined and is available in the Cambridge Structural Database (CSD). nih.gov The analysis reveals the planarity of the quinoxaline ring system and the relative orientations of the two phenyl substituents.

Specific X-ray diffraction data for This compound was not found in the searched literature. Therefore, information regarding its crystal system, space group, and detailed molecular geometry is not available. Obtaining single crystals of sufficient quality would be a prerequisite for such a study.

Dynamic Light Scattering (DLS) for Aggregate Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. This method is particularly useful for studying the aggregation behavior of compounds in various solvents.

While no dedicated DLS studies providing specific particle size data for This compound were found, the literature suggests its potential for aggregation. A study on a series of 2,3-diphenylquinoxaline amine derivatives reported aggregation-induced emission (AIE) phenomena. rsc.org This indicates that these molecules are non-emissive in solution but become highly luminescent upon aggregation, which is often studied in solvent mixtures such as THF/water. rsc.org The formation of nanoaggregates in such systems could be effectively characterized by DLS to determine their size and polydispersity. Such a study would provide valuable insights into the self-assembly properties of this compound.

Future Research Directions and Overcoming Scientific Challenges

Exploration of Underexplored Functionalization Reactions

While the core synthesis of the quinoxaline (B1680401) scaffold is well-established, the exploration of diverse functionalization reactions, especially on the 2,3-diphenylquinoxalin-6-amine framework, remains a fertile ground for research. A primary focus is the direct C-H functionalization, which offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov

Direct C-H functionalization has been successfully applied to the quinoxalin-2(1H)-one core, allowing for the introduction of various substituents at the C3 position. nih.govmdpi.com These methods, often employing transition-metal catalysis or photoredox catalysis, enable the formation of C-C, C-N, C-O, and C-S bonds. frontiersin.orgfrontiersin.org Future work should aim to adapt these strategies specifically for this compound. The presence of the amine group at the 6-position and the phenyl rings at the 2- and 3-positions introduces different electronic and steric factors that will influence the regioselectivity and efficiency of C-H activation.

Key areas for future exploration include:

Late-stage C-H Functionalization: Developing methods to modify the quinoxaline core or the pendant phenyl rings in the final stages of a synthetic sequence. This would allow for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Ortho-selective C-H Functionalization of Phenyl Rings: Investigating directing-group strategies to selectively functionalize the ortho positions of the 2,3-diphenyl substituents.

Functionalization of the Amino Group: Moving beyond simple acylation or alkylation of the 6-amino group to explore more complex transformations, such as its use as a directing group for C-H activation at the C5 or C7 positions.

| Reaction Type | Position | Potential Reagents/Catalysts | Desired Outcome |

| C-H Arylation | C5, C7, Phenyl rings | Pd, Ru, Rh catalysts; Diaryliodonium salts | Introduction of diverse aryl groups for tuning electronic properties. frontiersin.org |

| C-H Alkylation/Alkenylation | C5, C7 | Photoredox catalysts, Hypervalent iodine reagents | Access to novel derivatives with altered steric and electronic profiles. frontiersin.org |

| C-H Amination | C5, C7 | Copper catalysts, O2 as oxidant | Synthesis of poly-amino functionalized quinoxalines. nih.gov |

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 2,3-diphenylquinoxaline (B159395) involves the condensation of an o-phenylenediamine (B120857) with benzil (B1666583) (a 1,2-dicarbonyl compound). nih.govslideshare.net While effective, this method can be associated with drawbacks such as harsh reaction conditions, long reaction times, and the use of toxic solvents. nih.govtsijournals.com Consequently, a significant research thrust is the development of greener, more efficient, and versatile synthetic protocols.

Recent advancements have focused on:

Catalyst Innovation: The use of novel catalysts, including sulfated polyborate, bentonite (B74815) clay K-10, and various heteropolyoxometalates, has been shown to promote the condensation reaction under milder conditions, often at room temperature and with reduced reaction times. nih.govias.ac.innih.gov

Green Chemistry Approaches: Methodologies employing environmentally benign solvents like water or ethanol (B145695), or even solvent-free conditions, are gaining prominence. tsijournals.comresearchgate.net Microwave-assisted and sonochemical syntheses have also demonstrated the ability to dramatically reduce reaction times and improve yields. tsijournals.comijiset.comajrconline.org

Continuous Flow Synthesis: A recent development is the use of a spiral gas–solid two-phase flow (S-GSF) method for a continuous, catalyst-free, and solvent-free synthesis of quinoxaline derivatives, achieving high yields in minutes. mdpi.com

| Synthetic Method | Catalyst/Conditions | Key Advantages | Reference |

| Microwave-Assisted | Ethanol | Rapid reaction times (seconds to minutes), high yields. | tsijournals.comijiset.com |

| Ultrasonic Irradiation | p-TSA in water/ethanol | High yields (97%), short reaction times (8 mins), green solvents. | researchgate.netijiset.com |

| Heterogeneous Catalysis | Alumina-supported heteropolyoxometalates | Recyclable catalyst, mild conditions (room temp), high yields. | nih.gov |

| Mechanochemistry | Mini cell homogenizer, solvent-free | Extremely fast (minutes), quantitative yields, sustainable. | researchgate.net |

| Continuous Flow | Spiral gas–solid two-phase flow, catalyst-free | Continuous production, high efficiency, solvent-free. | mdpi.com |

Addressing Solubility and Stability Considerations for Advanced Applications

A significant hurdle for the practical application of many quinoxaline derivatives, including potentially this compound, is their limited solubility in common organic solvents and, particularly, in aqueous media. nih.gov This poor solubility can hinder their use in biological assays and complicate their formulation for therapeutic or materials science applications. Furthermore, the chemical stability of the quinoxaline core under various conditions (e.g., pH, light, oxidative stress) is crucial for its performance and longevity in devices or biological systems.

Strategies to overcome these challenges include:

Structural Modification: Introducing solubilizing groups, such as polyethylene (B3416737) glycol (PEG) chains, sulfonate groups, or other polar functionalities, onto the quinoxaline scaffold. The strategic insertion of a methylene (B1212753) moiety has been used to enhance water solubility in analogues of the quinoxaline-containing antibiotic echinomycin. nih.gov

Formulation Approaches: Utilizing advanced formulation techniques like nano-encapsulation, solid dispersions, or co-crystallization to improve the dissolution rate and apparent solubility of hydrophobic compounds.

Future research should systematically investigate the degradation pathways of 2,3-diphenylquinoxaline-6-amine. While studies on the microbial degradation of the basic quinoline (B57606) ring exist, which often proceeds via hydroxylation and ring cleavage, the specific metabolic fate of highly substituted derivatives like this compound is unknown. researchgate.netnih.govresearchgate.net Understanding its stability profile is essential for developing robust materials and effective, safe bioactive agents.

Expanding the Scope of Material and Biological Applications

The 2,3-diphenylquinoxaline scaffold is a privileged structure in both materials science and medicinal chemistry. Its electron-deficient nature makes it an excellent component for organic electronic materials, while its rigid, planar structure allows it to interact with biological macromolecules. case.edusapub.org

In materials science , quinoxaline derivatives are used as electron-transporting layers (ETLs) in organic light-emitting diodes (OLEDs) and as non-fullerene acceptors in organic solar cells. case.eduresearchgate.netresearchgate.net The performance of these devices is highly dependent on the electronic properties of the quinoxaline unit, which can be fine-tuned by chemical functionalization. bwise.kr Future research will focus on designing novel this compound derivatives with tailored dipole moments and energy levels to optimize charge transport and device efficiency. researchgate.netbwise.kr

In medicinal chemistry , quinoxaline derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govnih.govsapub.orgnih.gov The 2,3-diphenylquinoxaline structure has been specifically identified as a promising lead for developing tubulin inhibitors for cancer therapy. nih.gov The amine group at the 6-position provides a convenient handle for further modification to enhance potency, selectivity, and pharmacokinetic properties. Future work will involve expanding the biological targets for this scaffold, exploring its potential against emerging diseases, and using it in molecular hybridization strategies to create multi-target agents. nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for accelerating the discovery and optimization of functional molecules. nih.gov Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, reactivity, and photophysical properties of quinoxaline derivatives. nih.govresearchgate.netresearchgate.net

Future research will increasingly rely on this integrated approach:

Rational Design: Using computational modeling to predict the electronic properties (e.g., HOMO/LUMO energy levels), solubility, and potential biological activity of novel this compound derivatives before their synthesis. nih.govresearchgate.net This allows for the prioritization of synthetic targets with the highest probability of success.

Mechanism Elucidation: Employing DFT calculations to understand the mechanisms of synthetic reactions, such as C-H functionalization, which can guide the optimization of reaction conditions. scispace.com

Structure-Property Relationships: Combining experimental data with computational analysis to build robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of virtual compounds and guide the design of next-generation materials and drugs.

Virtual Screening and Docking: In drug discovery, molecular docking studies can predict the binding modes and affinities of this compound derivatives to specific biological targets, such as viral proteases or protein kinases, thereby rationalizing observed biological activity and guiding further optimization. nih.govnih.gov

By embracing these advanced computational tools, researchers can navigate the vast chemical space of possible this compound derivatives more efficiently, leading to the faster development of molecules with enhanced performance for a wide array of applications.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2,3-diphenylquinoxalin-6-amine, and how is purity ensured?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution of 3,5-dinitrobenzoyl chloride with this compound, followed by catalytic hydrogenation to reduce nitro groups to amines . Purity is confirmed using column chromatography and analytical techniques like HPLC.

- Key Data : Yield optimization (e.g., 80% under specific conditions) and spectral characterization (e.g., IR and NMR) are critical for validation .

Q. How are structural and functional groups confirmed in this compound?

- Analytical Workflow :

- FT-IR : Peaks at 3326–3333 cm⁻¹ (NH₂ stretch), 1639 cm⁻¹ (C=N quinoxaline ring), and 1250 cm⁻¹ (C-N amine) .

- ¹H NMR : Aromatic protons appear at δ 7.36–8.55 ppm, with distinct splitting patterns for substituents on the quinoxaline core .

- Validation : Cross-referencing with computational simulations (e.g., DFT) ensures spectral assignments align with predicted electronic environments.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for derivatives of this compound?

- Experimental Design :

- Temperature : Elevated temperatures (70–75°C) improve reaction kinetics for substitutions, as seen in analogous quinoxaline syntheses .

- Catalysts : Use of Pd/C or K₂CO₃ enhances yields in nitro-reduction and coupling reactions .

Q. How should contradictions in spectroscopic or biological activity data be addressed?

- Data Analysis Framework :

- Iterative Validation : Repeat experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Cross-Technique Correlation : Combine NMR, mass spectrometry, and X-ray crystallography to resolve ambiguities in structural assignments .

Q. What role does this compound play in kinase inhibition studies?

- Mechanistic Insight : The compound’s planar aromatic system facilitates π-π stacking with kinase ATP-binding pockets, as inferred from structural analogs .

- Experimental Protocol :

- Enzyme Assays : Measure IC₅₀ values against JAK or BTK kinases using fluorescence polarization .

- Docking Studies : Compare binding modes with co-crystallized kinase inhibitors to refine SAR (structure-activity relationship) models.

Q. How can open data practices enhance reproducibility in quinoxaline research?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.